molecular formula C16H13ClN2O5S B2705231 N-(5-chloro-2-hydroxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899757-48-3

N-(5-chloro-2-hydroxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No. B2705231
CAS RN: 899757-48-3
M. Wt: 380.8
InChI Key: IKMFEBARMVDWOE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C16H13ClN2O5S and its molecular weight is 380.8. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-hydroxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-hydroxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

  • Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds were prepared through multi-component cyclo-condensation reactions, showing promise as new therapeutic agents (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).
  • Another study focused on the synthesis of potential antibacterial and antifungal agents incorporating the thiazolidine and propanamide structures, indicating the potential of such compounds as analgesic and anti-inflammatory agents (A.P.Zala, V.D.Dave, & N.K.Undavia, 2015).

Antioxidant and Anticancer Activity

  • A series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and their molecular structures confirmed through various spectroscopy methods. These compounds were screened for antioxidant activity, with some showing significantly higher activity than ascorbic acid. Additionally, their anticancer activity was tested against human glioblastoma and breast cancer cell lines, identifying compounds with notable cytotoxic effects (I. Tumosienė, K. Kantminienė, et al., 2020).

Synthesis and Properties

  • Research on the synthesis and properties of novel compounds often leads to findings with potential applications in various therapeutic areas. For instance, the synthesis of 3-alkyl(aryl)-5-chloromethylisoxazoles and their subsequent transformation into derivatives with different functionalities opens up possibilities for developing new chemical entities with desired biological activities (R. A. Gadzhily & A. Aliev, 2002).

Luminescent Properties for White Light Emission

  • Benzothiazole derivatives have been explored for their luminescent properties, leading to the development of compounds that can be used in white light emission. This research demonstrates the versatility of such chemical structures in applications beyond conventional therapeutic uses, highlighting the potential for novel applications in material science (Fengxian Lu, Rui-bo Hu, et al., 2017).

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5S/c17-10-5-6-13(20)12(9-10)18-15(21)7-8-19-16(22)11-3-1-2-4-14(11)25(19,23)24/h1-6,9,20H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMFEBARMVDWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-hydroxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

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